![molecular formula C26H18Cl2N4O2 B4622332 6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)

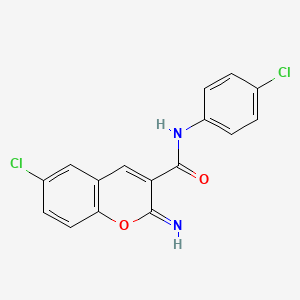

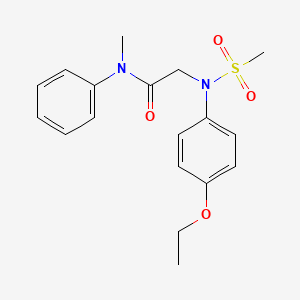

6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of dihydropyrano[2,3-c]pyrazole derivatives, including compounds similar to the one , often involves multicomponent reactions (MCRs) that offer efficient pathways to generate complex molecular scaffolds. For instance, an expedient, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been catalyzed by trichloroacetic acid or ceric sulfate, demonstrating the versatility and efficiency of MCRs in synthesizing these compounds (Karimi-Jaberi et al., 2013).

Molecular Structure Analysis

The structural elucidation of these compounds is critical for understanding their chemical behavior. Spectroscopic and structural investigations, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction, are commonly employed. For instance, a comparative experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif has been performed, emphasizing the importance of such analyses in comprehending the molecular structure (Kumar et al., 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of dihydropyrano[2,3-c]pyrazole derivatives are influenced by their functional groups and molecular structure. Their reactions with various reagents can lead to a wide range of heterocyclic compounds, showcasing their versatility as building blocks in organic synthesis. For example, sodium ascorbate has been used as an expedient catalyst for the green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, illustrating the compound's reactivity (Kiyani & Bamdad, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are also of significant interest. The crystal structure, in particular, provides insights into the compound's stability and interactions. Research on the crystal and molecular structure of related compounds has been conducted to gain a deeper understanding of these aspects (Sharma et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are crucial for the compound's applications in chemical synthesis and potential industrial applications. Studies such as the synthesis, characterization, and crystal structure analysis contribute significantly to our understanding of these properties (Sharma et al., 2015).

Scientific Research Applications

Structural and Optical Properties

Derivatives similar to the compound have been studied for their structural and optical properties when formed into thin films. The research on 4H-pyrano[3,2-c]quinoline derivatives, which share a structural resemblance, has shown that these compounds maintain their chemical bonds even after deposition into thin films. The optical properties determined from spectrophotometer measurements indicate significant potential for applications in materials science, particularly in the development of nanocrystallites dispersed in an amorphous matrix, which is crucial for various optical and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition Performance

Research on pyranopyrazole derivatives, closely related to the compound of interest, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that derivatives like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs show high inhibition efficiency, which could be leveraged in industrial applications to prevent metal corrosion (Yadav et al., 2016).

Photovoltaic Properties and Device Fabrication

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated for their application in organic-inorganic photodiode fabrication. These compounds have shown promise in enhancing the efficiency of photodiodes, which are crucial components in solar panels and other light-sensitive devices. The study provides insights into how the substitution of chlorophenyl groups can improve diode parameters, indicating the potential of similar derivatives for use in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Agents

Some derivatives of the compound, such as 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been synthesized and evaluated as potent antimicrobial agents. These compounds have demonstrated significant activity against various pathogens, highlighting their potential as templates for developing new antimicrobial drugs. The study underscores the importance of structural modifications in enhancing biological activities, which could be crucial for pharmaceutical research (El-ziaty et al., 2016).

properties

IUPAC Name |

6-amino-3-(4-chlorophenyl)-4-[4-[(4-chlorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18Cl2N4O2/c27-18-7-1-15(2-8-18)14-33-20-11-5-16(6-12-20)22-21(13-29)25(30)34-26-23(22)24(31-32-26)17-3-9-19(28)10-4-17/h1-12,22H,14,30H2,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQTUYAPJZTTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Cl)N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)

![4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)

![3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)

![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)

![N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4622343.png)

![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)